molecular formula C22H21ClN4O3 B2865873 N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902017-01-0

N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2865873
CAS No.: 902017-01-0
M. Wt: 424.89
InChI Key: SNYJYEVSZMEFIQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrrolopyrimidine carboxamide family, characterized by a fused tricyclic core and a carboxamide side chain. Its structure includes a 3-methoxypropyl group at position 1, a methyl group at position 9, and a 4-chlorophenyl substituent on the carboxamide moiety. The synthesis involves condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl glycinate intermediates, followed by hydrolysis and coupling with 4-chloroaniline .

Properties

IUPAC Name

N-(4-chlorophenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-14-5-3-10-27-19(14)25-20-17(22(27)29)13-18(26(20)11-4-12-30-2)21(28)24-16-8-6-15(23)7-9-16/h3,5-10,13H,4,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYJYEVSZMEFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C24H26ClN4O3
  • Molar Mass : 418.49 g/mol
  • CAS Number : 900870-38-4

Structural Features

The compound features a pyrido-pyrrolo-pyrimidine core structure with various functional groups that contribute to its biological activity. The presence of the chlorophenyl and methoxypropyl substituents enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds in the same chemical family. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles exhibited significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway, which is critical in cancer progression. The compound demonstrated low micromolar activity against kinase AKT2/PKBβ, correlating with reduced cell viability in glioma cells while maintaining low cytotoxicity towards non-cancerous cells .

Enzyme Inhibition

The compound has been reported to target specific enzymes relevant in metabolic pathways. For example, related compounds have shown inhibition of α-amylase, which plays a crucial role in carbohydrate metabolism. This suggests that this compound might possess similar enzyme inhibitory properties .

Neuroprotective Effects

Some derivatives of pyrido-pyrrolo-pyrimidine compounds have been evaluated for neuroprotective activity. In preliminary screenings, certain derivatives demonstrated significant prolongation of survival time in models of acute cerebral ischemia, indicating potential benefits for neurodegenerative conditions .

In Vitro Studies

A study conducted on the effects of pyrano[2,3-c]pyrazoles revealed that compound 4j , a close relative of our compound of interest, inhibited 3D neurosphere formation in glioblastoma stem cells. This suggests that similar structural motifs could be effective against glioma by targeting stem cell-like properties .

Pharmacological Profiles

The pharmacological evaluation of similar compounds has shown promising results in terms of selectivity and potency. For instance:

CompoundTargetActivityNotes
Compound 4jAKT2/PKBβLow micromolarEffective against glioblastoma
N-(4-butylphenyl) derivativeα-amylaseInhibitionImpacts carbohydrate metabolism

These findings indicate a trend where modifications to the core structure can enhance biological activity and selectivity against specific cancer types or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in the N-aryl substituent, alkyl chains, or heterocyclic modifications. These variations influence physicochemical properties, solubility, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

CAS No. Substituent (N-aryl/alkyl) Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Properties/Activity Reference
900887-75-4 4-isopropylphenyl C25H28N4O3 456.52 N/A Lower solubility vs. chloro analog
900870-38-4 2-phenylethyl C24H26N4O3 418.49 14.76 Higher lipophilicity
900262-41-1 2,4-dimethoxyphenyl C25H27N4O5 479.51 N/A Enhanced solubility (polar groups)
900890-98-4 o-tolyl C24H25N4O3 433.49 N/A Steric hindrance effects
724738-93-6 3-methoxypropyl (no aryl) C19H22N4O3 366.40 N/A Reduced aromatic interactions
Target Compound 4-chlorophenyl C23H22ClN4O3 449.90 N/A Balanced lipophilicity/polarity

Impact of N-Aryl Substituents

  • This contrasts with 2,4-dimethoxyphenyl (900262-41-1), where methoxy groups improve water solubility but reduce membrane permeability .
  • 4-Isopropylphenyl (900887-75-4) : The bulky isopropyl group may sterically hinder target binding compared to the planar chloro substituent .

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